molecular formula C16H18N6O4 B605523 acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine CAS No. 959850-74-9

acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine

Cat. No.: B605523
CAS No.: 959850-74-9
M. Wt: 358.36
InChI Key: FIESOFUABUPMMH-WAJHRQJSSA-N
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Description

The compound "acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine" features a complex structure integrating multiple functional groups:

  • 2-Nitrophenyl-pyrrole group: Provides photolabile and aromatic stacking properties.
  • Guanidine group: Imparts basicity and hydrogen-bonding capabilities, often linked to biological activity.
  • Z/E isomerism: The stereochemical arrangement influences molecular interactions and stability.

Properties

IUPAC Name

acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2.C2H4O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-2(3)4/h1-10H,(H4,15,16,18);1H3,(H,3,4)/b5-3+,17-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIESOFUABUPMMH-BKSNKXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N\N=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine typically involves multiple steps. One common route starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then subjected to a series of reactions, including condensation with pyrrole derivatives and subsequent functional group modifications, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, which can further participate in cyclization reactions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Major products formed from these reactions include various substituted pyrrole derivatives, nitro compounds, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the guanidine moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Heterocyclic Core : The target compound’s pyrrole group (vs. thiazole in 12d–12f) may alter π-π stacking and electronic properties, influencing binding to biological targets .
  • Acid Moieties: The acetic acid group (target) vs. propanoic acid (12d–12f) could modulate solubility and cellular uptake.
  • Isomerism : Similar to 12d–12f, the target’s Z/E isomerism likely affects synthetic yield and biological activity, though specific ratios are unreported .
Table 2: Property Comparison
Property Target Compound 12d–12f () Robenidine () Bis-CNB-GABA ()
Log Kow (est.) Moderate (~2–3)* Higher (due to aryl thiazoles) High (chlorophenyl groups) Low (ester hydrolysis)
Photolability Likely (nitrophenyl group) Not reported No Yes (CNB groups)
Biological Activity Hypothesized neuromodulation eIF4E/eIF4G interaction Antiprotozoal (coccidiostat) Neuronal GABA receptor modulation
Synthetic Complexity High (multiple stereocenters) Moderate (isomer separation) Low (simple guanidine derivative) High (multi-step esters)

*Estimated based on nitrophenyl (hydrophobic) and acetic acid (hydrophilic) balance.

Key Observations :

  • Photolability : The target’s nitrophenyl group may enable light-activated functionality, akin to bis-CNB-GABA’s photolysis under 405 nm light .
  • Hydrogen Bonding : The guanidine group (target) and carboxylic acids (12d–12f) facilitate strong hydrogen bonds, influencing crystal packing and target binding .

Methodological Overlaps

  • Structural Analysis : SHELX programs () are widely used for crystallographic refinement, suggesting similar methods could resolve the target compound’s stereochemistry .
  • Synthesis Techniques : Brominated ketone precursors () and esterification steps () are common in synthesizing nitrophenyl-containing compounds .

Biological Activity

Overview

Acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a nitrophenyl group and a guanidine moiety, which are essential for its biological interactions.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : this compound

Molecular Formula

C14H16N6O2\text{C}_{14}\text{H}_{16}\text{N}_{6}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, while the guanidine moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially inhibiting the growth of several bacterial strains.
  • Antifungal Activity : The compound has been evaluated for antifungal properties, showing effectiveness against certain fungal pathogens.
  • Anticancer Properties : There is ongoing research into the anticancer potential of this compound, particularly regarding its ability to inhibit cancer cell proliferation through various mechanisms.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialE. coliInhibition of growth
AntifungalCandida albicansReduced viability
AnticancerHeLa cellsDecreased proliferation

Detailed Research Findings

  • Antibacterial Studies : In vitro assays have demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial potential.
  • Antifungal Activity : Research has shown that this compound exhibits antifungal properties against Candida species, with effective concentrations leading to reduced fungal viability in culture assays.
  • Anticancer Mechanisms : Studies focusing on cancer cell lines such as HeLa have indicated that the compound can induce apoptosis and inhibit cell cycle progression, suggesting a potential mechanism for its anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine
Reactant of Route 2
acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine

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